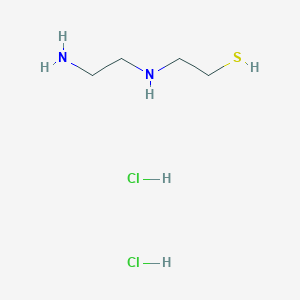

![molecular formula C12H20Cl2N4O B2375983 (5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride CAS No. 1001269-85-7](/img/structure/B2375983.png)

(5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

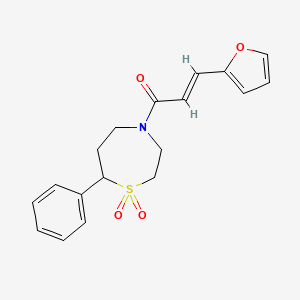

“(5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride” is a chemical compound with the CAS number 1001269-85-7 . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular formula of this compound is C12H20Cl2N4O . Its average mass is 307.219 Da and its monoisotopic mass is 306.101410 Da .Aplicaciones Científicas De Investigación

- The compound’s structure suggests potential antifungal properties. Researchers have synthesized related cinnoline derivatives, such as 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, which exhibit antifungal effects . Further studies could explore its mechanism of action against fungal pathogens.

- Cinnoline derivatives, including this compound, have been investigated for their antitumor activity. Understanding their impact on cancer cell lines and potential molecular targets is crucial. Researchers have evaluated similar compounds for their antitumor effects .

- The cinnoline scaffold has demonstrated antibacterial activity . Researchers could explore the compound’s effectiveness against specific bacterial strains.

- Although not directly studied for this compound, cinnolines have been associated with anti-inflammatory properties . Investigating its impact on inflammatory pathways could be worthwhile.

- Some cinnoline derivatives find use as agrochemicals . Researchers might explore whether this compound has any pesticidal or plant growth-regulating properties.

- Given the compound’s structural features, it could be interesting to investigate its effects on neuronal health. Neuroprotective assays and studies on neuroinflammation could be relevant .

- While not directly studied for this compound, related pyrimidine derivatives have been evaluated as potential acetylcholinesterase inhibitors (AChEIs) for Alzheimer’s disease . Investigating its AChE inhibitory activity could be valuable.

Antifungal Activity

Antitumor Potential

Antibacterial Properties

Anti-Inflammatory Effects

Agrochemical Applications

Neuroprotective Potential

Cholinesterase Inhibition

Safety and Hazards

Mecanismo De Acción

Target of Action

The compound, also known as (5R,7R)-5-methyl-4-(piperazin-1-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-7-ol dihydrochloride, is a derivative of pyrimidinylpiperazine . Pyrimidinylpiperazine is known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor . Therefore, it is likely that this compound may also interact with these receptors.

Mode of Action

As an antagonist of the α2-adrenergic receptor, the compound would bind to this receptor and block its activation, preventing the typical physiological responses triggered by the receptor’s natural ligands . As a partial agonist of the 5-HT1A receptor, the compound would bind to this receptor and partially activate it, leading to a response that is less than the maximum response triggered by full agonists .

Biochemical Pathways

The α2-adrenergic receptor and the 5-HT1A receptor are involved in various biochemical pathways. The α2-adrenergic receptor plays a role in the regulation of neurotransmitter release, while the 5-HT1A receptor is involved in the serotonergic system, which regulates mood, appetite, and sleep .

Pharmacokinetics

Based on its structural similarity to pyrimidinylpiperazine, it is likely to have similar adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific cells and tissues where the α2-adrenergic and 5-HT1A receptors are expressed. For example, in neurons, blocking the α2-adrenergic receptor could lead to increased release of neurotransmitters, while partially activating the 5-HT1A receptor could modulate neuronal activity .

Propiedades

IUPAC Name |

(5R,7R)-5-methyl-4-piperazin-1-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O.2ClH/c1-8-6-9(17)11-10(8)12(15-7-14-11)16-4-2-13-3-5-16;;/h7-9,13,17H,2-6H2,1H3;2*1H/t8-,9-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTWWXCCGPEYAT-UONRGADFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C1C(=NC=N2)N3CCNCC3)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCNCC3)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-(9-azabicyclo[5.3.1]undecan-11-yl)carbamate;oxalic acid](/img/structure/B2375900.png)

![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2375908.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2375909.png)

![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid hydrochloride](/img/no-structure.png)

![Tert-butyl 2-[4-(aminomethyl)-1,1-dioxothian-4-yl]acetate](/img/structure/B2375912.png)

![3-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride](/img/structure/B2375919.png)